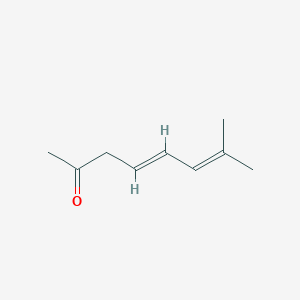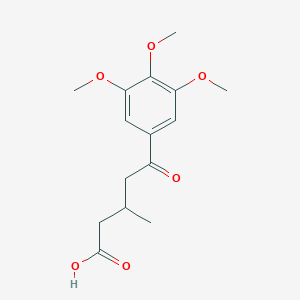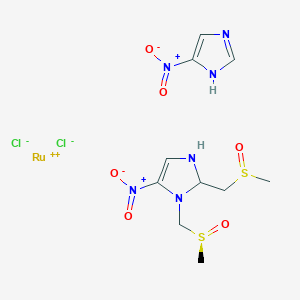
Ru-Dmso-NI
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ru-Dmso-NI is a coordination complex that has been widely used in scientific research for its unique properties and potential applications. This compound is composed of ruthenium (Ru), dimethyl sulfoxide (Dmso), and 4-methylimidazole (NI).
Applications De Recherche Scientifique
Ru-Dmso-NI-Dmso-NI has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of cancer research. Studies have shown that Ru-Dmso-NI-Dmso-NI has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Another potential application of Ru-Dmso-NI-Dmso-NI is in the field of catalysis. This compound has been shown to exhibit excellent catalytic activity in various reactions, such as oxidation and reduction reactions.
Mécanisme D'action
The mechanism of action of Ru-Dmso-NI-Dmso-NI is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It is believed that Ru-Dmso-NI-Dmso-NI interacts with DNA and other cellular components, leading to the activation of various signaling pathways that ultimately result in cell death.
Effets Biochimiques Et Physiologiques
Ru-Dmso-NI-Dmso-NI has been shown to have several biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and modulate the expression of various genes involved in cancer progression.
In addition, Ru-Dmso-NI-Dmso-NI has been shown to exhibit antioxidant activity, which may be beneficial in various disease states, such as neurodegenerative disorders and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ru-Dmso-NI-Dmso-NI in lab experiments is its versatility. This compound can be used in various applications, such as catalysis and cancer research. In addition, Ru-Dmso-NI-Dmso-NI is relatively easy to synthesize and purify, making it a cost-effective option for researchers.
However, there are also some limitations to using Ru-Dmso-NI-Dmso-NI in lab experiments. One of the main limitations is its potential toxicity. Studies have shown that this compound can be toxic to both cancer and normal cells, which may limit its use in certain applications. In addition, the mechanism of action of Ru-Dmso-NI-Dmso-NI is not fully understood, which may make it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for the research and development of Ru-Dmso-NI-Dmso-NI. One potential direction is to further investigate its potential applications in cancer research. Studies have shown that this compound has potent anticancer activity, and further research may lead to the development of new cancer therapies.
Another potential direction is to explore the use of Ru-Dmso-NI-Dmso-NI in catalysis. This compound has been shown to exhibit excellent catalytic activity, and further research may lead to the development of new catalysts for various reactions.
Finally, there is a need for further research into the mechanism of action of Ru-Dmso-NI-Dmso-NI. Understanding the underlying mechanisms of this compound may lead to the development of more effective and targeted therapies for various diseases.
Méthodes De Synthèse
Ru-Dmso-NI-Dmso-NI is synthesized by reacting ruthenium trichloride with dimethyl sulfoxide and 4-methylimidazole. The resulting complex is then purified using various methods, such as column chromatography and recrystallization. The final product is a dark red solid that is soluble in water and other polar solvents.
Propriétés
Numéro CAS |
105313-65-3 |
|---|---|
Nom du produit |
Ru-Dmso-NI |
Formule moléculaire |
C10H16Cl2N6O6RuS2 |
Poids moléculaire |
552.4 g/mol |
Nom IUPAC |
2-(methylsulfinylmethyl)-3-[[(S)-methylsulfinyl]methyl]-4-nitro-1,2-dihydroimidazole;5-nitro-1H-imidazole;ruthenium(2+);dichloride |
InChI |
InChI=1S/C7H13N3O4S2.C3H3N3O2.2ClH.Ru/c1-15(13)4-6-8-3-7(10(11)12)9(6)5-16(2)14;7-6(8)3-1-4-2-5-3;;;/h3,6,8H,4-5H2,1-2H3;1-2H,(H,4,5);2*1H;/q;;;;+2/p-2/t6?,15?,16-;;;;/m0..../s1 |
Clé InChI |
RNXLPDZXEDSQGY-DQTCTKDTSA-L |
SMILES isomérique |
C[S@](=O)CN1C(NC=C1[N+](=O)[O-])CS(=O)C.C1=C(NC=N1)[N+](=O)[O-].[Cl-].[Cl-].[Ru+2] |
SMILES |
CS(=O)CC1NC=C(N1CS(=O)C)[N+](=O)[O-].C1=C(NC=N1)[N+](=O)[O-].[Cl-].[Cl-].[Ru+2] |
SMILES canonique |
CS(=O)CC1NC=C(N1CS(=O)C)[N+](=O)[O-].C1=C(NC=N1)[N+](=O)[O-].[Cl-].[Cl-].[Ru+2] |
Synonymes |
Ru-DMSO-NI ruthenium chloride-DMSO(2)-4-nitroimidazole(2) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



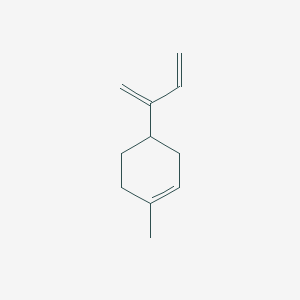
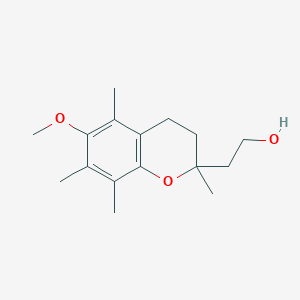
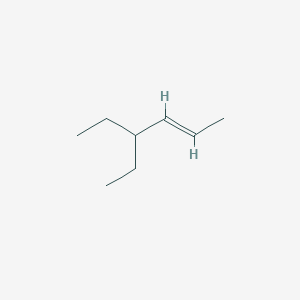
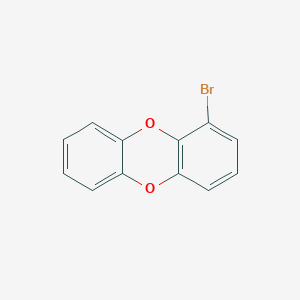
![Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B11325.png)
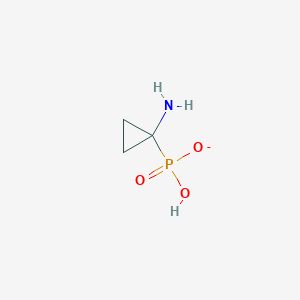
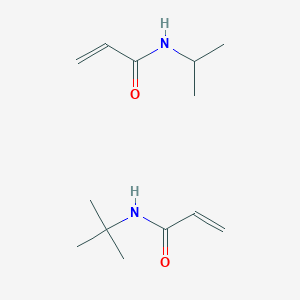
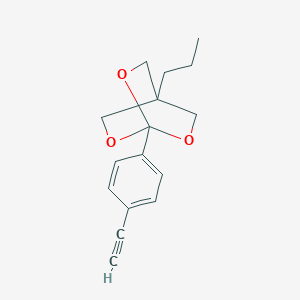
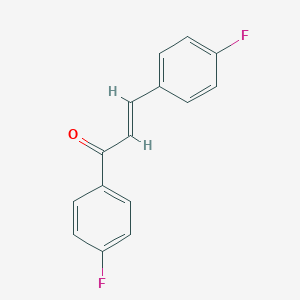

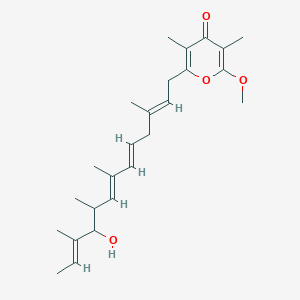
![4-Hydroxy-3-methyl-1,3-diazaspiro[4.4]nonan-2-one](/img/structure/B11342.png)
